molecular formula C9H9Cl2N3O2 B2533377 6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride CAS No. 1909347-63-2

6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride

Cat. No.: B2533377
CAS No.: 1909347-63-2
M. Wt: 262.09
InChI Key: TWKUWFRLZIYLTQ-UHFFFAOYSA-N
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Description

6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C9H7N3O22HCl It is a derivative of nicotinic acid and contains both imidazole and pyridine rings, making it a heterocyclic compound

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: This compound serves as a versatile synthon in drug development due to its broad range of chemical and biological properties . Imidazole derivatives, including this compound, exhibit diverse activities such as:

  • Antibacterial
  • Antimycobacterial
  • Anti-inflammatory
  • Antitumor
  • Antidiabetic
  • Anti-allergic
  • Antipyretic
  • Antiviral
  • Antioxidant
  • Anti-amoebic
  • Antihelmintic
  • Antifungal
  • Ulcerogenic

Cellular Effects

  • Influence cell signaling pathways
  • Alter gene expression
  • Impact cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Coupling with Pyridine: The imidazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

    Carboxylation: The resulting compound is carboxylated to introduce the carboxylic acid group.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include:

    Batch Reactors: For controlled synthesis and reaction monitoring.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification: Techniques such as crystallization, filtration, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products

    Oxidation Products: Oxidized derivatives with additional oxygen atoms.

    Reduction Products: Reduced forms with fewer oxygen atoms.

    Substitution Products: Compounds with new functional groups replacing hydrogen atoms.

Scientific Research Applications

6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid: Another heterocyclic compound with similar structural features.

    2-(1H-imidazol-2-yl)pyridine: A related compound with a different substitution pattern.

Uniqueness

6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride is unique due to its specific combination of imidazole and pyridine rings, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.2ClH/c13-9(14)6-1-2-7(12-5-6)8-10-3-4-11-8;;/h1-5H,(H,10,11)(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKUWFRLZIYLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=NC=CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909347-63-2
Record name 6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride
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